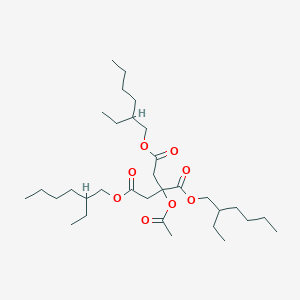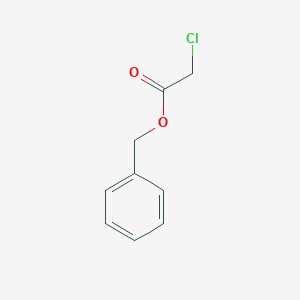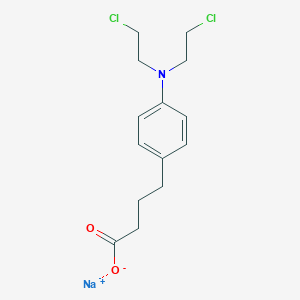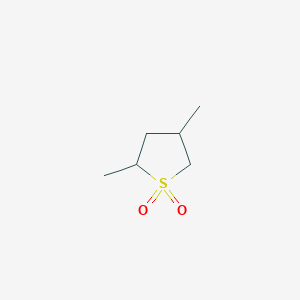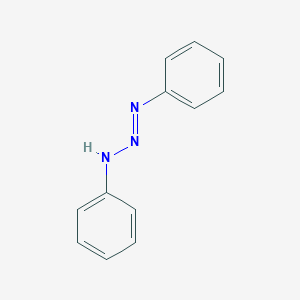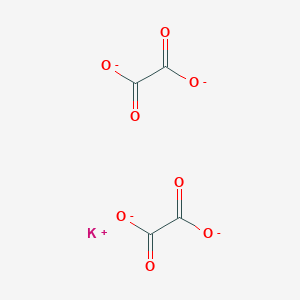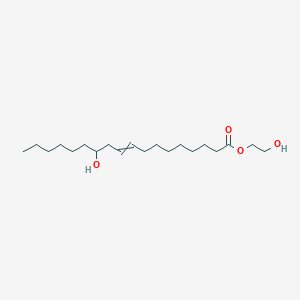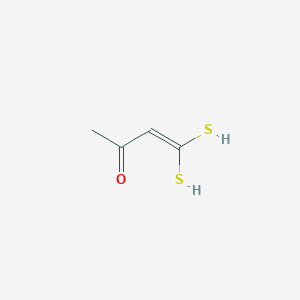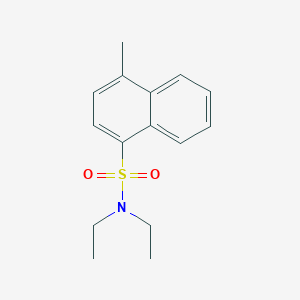
1-Naphthalenesulfonamide, N,N-diethyl-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenesulfonamide, N,N-diethyl-4-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as NEDM and is a member of the sulfonamide family of compounds. NEDM has been shown to have a wide range of potential applications in various fields, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of NEDM is not fully understood. However, it is thought that this compound may act as a competitive inhibitor of certain enzymes. This inhibition may lead to changes in cellular metabolism and function.
Biochemische Und Physiologische Effekte
NEDM has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that NEDM can inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. In vivo studies have shown that NEDM can reduce blood pressure and inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NEDM in lab experiments is its versatility. This compound can be used in a wide range of applications, including biochemistry, pharmacology, and materials science. Additionally, the synthesis of NEDM is relatively straightforward and can be completed using standard laboratory techniques.
However, there are also some limitations to using NEDM in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood. Additionally, the effects of NEDM on human health are not well-established, and more research is needed to fully understand the potential risks associated with this compound.
Zukünftige Richtungen
There are many potential future directions for research on NEDM. One area of research that could be explored is the development of new materials using NEDM. This compound has been shown to have unique properties that could be exploited in the development of new materials with specific properties.
Another area of research that could be explored is the use of NEDM in drug delivery. This compound has been shown to have potential as a drug delivery agent, and more research is needed to fully understand its potential in this area.
Finally, more research is needed to fully understand the mechanism of action of NEDM. This could lead to the development of new drugs and therapies that target specific enzymes and cellular pathways.
Synthesemethoden
The synthesis of NEDM involves the reaction of 1-naphthalenesulfonyl chloride with diethylamine and methyl magnesium bromide. This reaction results in the formation of NEDM as a white crystalline solid. The synthesis of NEDM is relatively straightforward and can be completed using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
NEDM has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, NEDM has been used as a fluorescent probe for the detection of protein-protein interactions. In pharmacology, NEDM has been studied for its potential use as a drug delivery agent. In materials science, NEDM has been investigated for its potential use in the development of new materials with unique properties.
Eigenschaften
CAS-Nummer |
215610-69-8 |
|---|---|
Produktname |
1-Naphthalenesulfonamide, N,N-diethyl-4-methyl- |
Molekularformel |
C15H19NO2S |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
N,N-diethyl-4-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H19NO2S/c1-4-16(5-2)19(17,18)15-11-10-12(3)13-8-6-7-9-14(13)15/h6-11H,4-5H2,1-3H3 |
InChI-Schlüssel |
SAOQMHPXUUZCOV-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)C |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



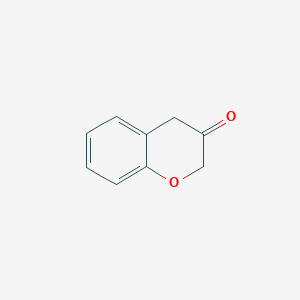
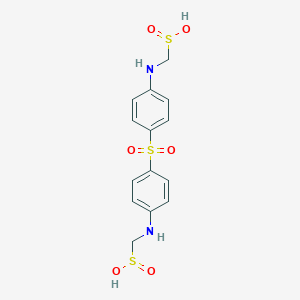
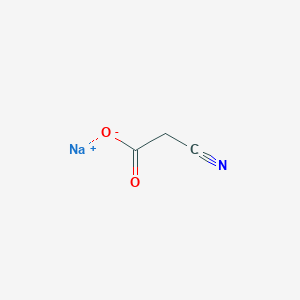
![1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B94802.png)
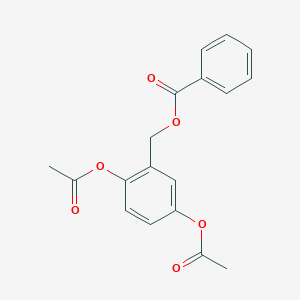
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-](/img/structure/B94805.png)
